4-Nitrobenzyl bromide
Overview
Description
It is a white crystalline powder that is primarily used as an organic synthesis reagent and an intermediate in dye production . This compound is known for its reactivity due to the presence of both a nitro group and a bromomethyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl bromide can be synthesized through the bromination of 4-nitrotoluene. The process involves the use of bromine or bromine-generating reagents such as N-bromosuccinimide (NBS) under specific conditions . The reaction typically requires a solvent like carbon tetrachloride and is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the irradiation of a reaction mixture containing 4-nitrotoluene, bromine, and bromic acid with visible light. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.
Reduction: Zinc dust and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Nucleophilic Substitution: Products include 4-nitrobenzyl derivatives such as 4-nitrobenzyl alcohol or 4-nitrobenzyl amine.
Reduction: The major product is 4-aminobenzyl bromide.
Oxidation: Products can vary depending on the oxidizing agent used.
Scientific Research Applications
4-Nitrobenzyl bromide has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: It is used in the production of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl bromide primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles. This reactivity is utilized in various synthetic applications, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- 2-Nitrobenzyl bromide
- 3-Nitrobenzyl bromide
- 4-Nitrobenzyl chloride
Comparison: 4-Nitrobenzyl bromide is unique due to the position of the nitro group, which significantly influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound is more commonly used in synthetic applications due to its higher reactivity and ease of handling .
Properties
IUPAC Name |
1-(bromomethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLRSQPSJGXRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049392 | |
Record name | 4-Nitrobenzylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049392 | |
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Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or tan powder; [Alfa Aesar MSDS] | |
Record name | 4-Nitrobenzyl bromide | |
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CAS No. |
100-11-8 | |
Record name | 4-Nitrobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrobenzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100118 | |
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Record name | 4-Nitrobenzyl bromide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4609 | |
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Record name | Benzene, 1-(bromomethyl)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Nitrobenzylbromide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.564 | |
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Record name | P-NITROBENZYL BROMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCHRSPCHUE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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